1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10INO. It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a phenyl ring, along with an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one typically involves the iodination of a precursor compound followed by the introduction of the amino and ethanone groups. One common method involves the reaction of 2-amino-5-methylphenol with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein labeling.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one: A closely related compound with similar properties.
2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Another similar compound with different substitution patterns.
Uniqueness
1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
1-(2-amino-3-iodo-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10INO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
MLLQFDWBMSIHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)C(=O)C |
Origin of Product |
United States |
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